1-(2-Fluorobenzyl)pyrrolidine
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Overview
Description
1-(2-Fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H14FN. It consists of a pyrrolidine ring substituted with a 2-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)pyrrolidine
- 1-(2-Bromobenzyl)pyrrolidine
- 1-(2-Methylbenzyl)pyrrolidine
Comparison: 1-(2-Fluorobenzyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBITBAZCYANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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